![molecular formula C9H8N2O B046852 4-(Cyanomethyl)benzamide CAS No. 114365-07-0](/img/structure/B46852.png)
4-(Cyanomethyl)benzamide
Overview
Description
“4-(Cyanomethyl)benzamide” is a chemical compound with the molecular formula C9H8N2O . It is a derivative of benzamide, which is a significant class of amide compounds widely used in various fields due to their broad range of bioactivities .
Synthesis Analysis
Benzamide derivatives can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of benzamide derivatives has been determined using various techniques such as IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . These techniques are used for the identification of functional groups and confirmation of the structure of the compound .Chemical Reactions Analysis
The synthesis of benzamide derivatives involves the reaction between carboxylic acids and amines at high temperatures . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis
“4-(Cyanomethyl)benzamide” is a powder with a melting point of 182-183°C . Its molecular weight is 160.18 .Scientific Research Applications
Chemical Synthesis
4-(Cyanomethyl)benzamide is used in chemical synthesis . It is a compound with a molecular weight of 160.18 and a melting point of 182-183°C . This compound is available in powder form .
Antioxidant Activity
Benzamide compounds, including 4-(Cyanomethyl)benzamide, have been studied for their antioxidant activity . They have been found to exhibit total antioxidant, free radical scavenging, and metal chelating activity . Some of these compounds have shown more effective antioxidant activity compared to standards .
Antibacterial Activity
Benzamide compounds have been found to have antibacterial properties . They have been tested for their in vitro growth inhibitory activity against different bacteria . For instance, N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide has shown moderately antibacterial activities against E. coli, K. pneumoniae, and S. aureus .
Anti-inflammatory Activity
Benzamides, including 4-(Cyanomethyl)benzamide, have been found to have anti-inflammatory properties . They have been used in the treatment of various inflammatory conditions .
Analgesic Activity
Benzamides have been found to have analgesic properties . They have been used in the treatment of pain .
Anti-tumor Activity
Benzamides have been found to have anti-tumor properties . They have been used in the treatment of cancer .
Anti-microbial Activity
Benzamides have been found to have anti-microbial properties . They have been used in the treatment of various microbial infections .
Industrial Applications
Benzamides are also used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Future Directions
Benzamide derivatives, including “4-(Cyanomethyl)benzamide”, have potential for further optimization as inhibitors of various biological processes, with the potential to be developed as therapeutic agents . Their wide range of bioactivities makes them promising candidates for future research and development .
Mechanism of Action
Target of Action
It is a specialty product used for proteomics research
Mode of Action
It is known that benzamide derivatives can interact with various biological targets, leading to diverse pharmacological effects .
Biochemical Pathways
Benzimidazole derivatives, which share a similar structure, are known to affect a variety of biochemical pathways due to their skeletal resemblance with naturally occurring nucleotides .
Result of Action
Benzimidazole derivatives, which share a similar structure, have been shown to exhibit numerous medicinal and pharmacological effects .
properties
IUPAC Name |
4-(cyanomethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUKNUOQYOMHHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585410 | |
Record name | 4-(Cyanomethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyanomethyl)benzamide | |
CAS RN |
114365-07-0 | |
Record name | 4-(Cyanomethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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